Product packaging for 4-(But-2-EN-2-YL)phenyl acetate(Cat. No.:)

4-(But-2-EN-2-YL)phenyl acetate

Cat. No.: B12320431
M. Wt: 190.24 g/mol
InChI Key: SALPXBRLSNRTNE-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(But-2-EN-2-YL)phenyl Acetate is a high-purity chemical compound offered for research and development purposes. It is part of the phenyl acetate ester family, a class of compounds with significant interest across multiple scientific disciplines. Researchers value phenyl acetate derivatives for their role as metabolites and precursors in biological and chemical synthesis pathways. In pharmaceutical research, related phenyl acetate compounds are studied for their metabolic profiles; for instance, phenylbutyrate is known to undergo beta-oxidation in vivo to form phenylacetate, which is further conjugated with glutamine to form phenylacetylglutamine, facilitating waste nitrogen excretion . This mechanism is fundamental to the treatment of urea cycle disorders, highlighting the research importance of phenyl acetate structures in developing therapies for metabolic conditions . Beyond pharmacology, phenyl acetate derivatives are extensively utilized in the flavor and fragrance industry. The global market for phenyl acetate is substantial, driven by demand from these sectors, with a significant portion of manufacturing concentrated in the Asia-Pacific region . Compounds like phenethyl acetate and cinnamyl acetate are commonly incorporated into formulations for their sweet, floral, or fruity olfactory notes . As a research chemical, this compound presents a structurally interesting molecule for exploring new synthetic applications or studying structure-activity relationships. Suppliers typically provide this compound with a Certificate of Analysis (CoA) to verify critical parameters such as purity (often ≥98% for industrial use or ≥99.5% for pharmaceutical research), water content, and residual solvents to ensure consistency for research applications . This product is intended for laboratory research use only and is not classified or sold for human consumption, diagnostic use, or any therapeutic application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B12320431 4-(But-2-EN-2-YL)phenyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

[4-[(E)-but-2-en-2-yl]phenyl] acetate

InChI

InChI=1S/C12H14O2/c1-4-9(2)11-5-7-12(8-6-11)14-10(3)13/h4-8H,1-3H3/b9-4+

InChI Key

SALPXBRLSNRTNE-RUDMXATFSA-N

Isomeric SMILES

C/C=C(\C)/C1=CC=C(C=C1)OC(=O)C

Canonical SMILES

CC=C(C)C1=CC=C(C=C1)OC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 4 but 2 En 2 Yl Phenyl Acetate and Analogous Structures

Strategic Disconnections and Precursor Identification for Aryl Ester Synthesis

A retrosynthetic analysis of 4-(But-2-en-2-yl)phenyl acetate (B1210297) reveals two primary disconnection points that simplify the molecule into readily available precursors. The most evident disconnections are the ester linkage and the carbon-carbon bond connecting the butenyl moiety to the phenyl ring.

C(acyl)-O Bond Disconnection : This involves disconnecting the ester bond, leading to the precursor 4-(But-2-en-2-yl)phenol and an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. This is a common and generally high-yielding transformation.

Aryl-C(alkenyl) Bond Disconnection : This disconnection breaks the bond between the phenyl ring and the butenyl group. This leads to two potential synthetic routes:

Route A : Starting with a substituted phenol (B47542) or a protected derivative, and introducing the butenyl group via electrophilic aromatic substitution or a cross-coupling reaction.

Route B : Starting with phenyl acetate and introducing the butenyl group. This route is often less practical due to the potential for the ester group to interfere with the reaction conditions required for C-C bond formation.

Based on this analysis, the most logical forward synthesis involves the preparation of 4-(But-2-en-2-yl)phenol, followed by esterification.

The final step in the proposed synthesis is the esterification of the phenolic hydroxyl group. Both chemical and enzymatic methods are well-established for this transformation, offering different advantages in terms of reaction conditions, selectivity, and environmental impact. nih.govmdpi.com

Chemical esterification of phenols is typically achieved by reaction with an acid anhydride or acid chloride in the presence of a base or an acid catalyst. For instance, reacting 4-(But-2-en-2-yl)phenol with acetic anhydride can be efficiently catalyzed by a small amount of sulfuric acid or a base like pyridine or triethylamine. Alternatively, using p-toluenesulfonic acid as a catalyst for reactions between phenolic acids and alcohols has proven effective. semanticscholar.org Enzymatic methods, particularly using lipases like Novozym 435 (Candida antarctica lipase B), offer a greener alternative. mdpi.com These reactions are highly selective, proceed under mild conditions, and minimize the formation of by-products. nih.gov

Table 1: Comparison of Esterification Methods for Phenolic Substrates
MethodReagents & ConditionsAdvantagesDisadvantagesTypical Yields
Fischer Esterification (Acid-Catalyzed)Acetic acid, strong acid catalyst (e.g., H₂SO₄), heatInexpensive reagentsReversible reaction, harsh conditions, may require water removalModerate to Good
Acylation with Acid ChlorideAcetyl chloride, base (e.g., Pyridine)High reactivity, generally irreversibleReagent is moisture-sensitive, produces HCl byproductGood to Excellent
Acylation with Acid AnhydrideAcetic anhydride, base or acid catalystLess moisture-sensitive than acid chlorides, good yieldsByproduct is a carboxylic acid which must be removedGood to Excellent
Enzymatic EsterificationVinyl acetate, Immobilized Lipase (e.g., Novozym 435), organic solvent, mild temperatureHigh selectivity, mild conditions, environmentally friendly nih.govEnzymes can be expensive, slower reaction timesGood to Excellent mdpi.com

Attaching the but-2-en-2-yl group to the aromatic ring is a critical step that can be accomplished through several C-C bond-forming reactions. The choice of method depends on the starting material and desired regioselectivity.

Friedel-Crafts Reactions: A classic approach is the Friedel-Crafts alkylation or acylation. uomustansiriyah.edu.iqmasterorganicchemistry.com Alkylation of phenol with 2-chloro-2-butene in the presence of a Lewis acid catalyst (e.g., AlCl₃) could potentially form the desired product. However, Friedel-Crafts alkylations are prone to issues such as polyalkylation and carbocation rearrangements. msu.edu A more controlled approach would be Friedel-Crafts acylation with butenoyl chloride, followed by reduction and dehydration steps to form the target alkene, though this is a multi-step process.

Modern Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions offer a more versatile and controlled method for forming aryl-C bonds. reddit.com For example, a Suzuki coupling between a 4-hydroxyphenylboronic acid derivative and a but-2-en-2-yl halide or triflate would be a powerful strategy. These reactions are known for their high functional group tolerance and excellent yields.

Table 2: Methods for C-C Bond Formation on an Aromatic Ring
ReactionSubstratesCatalyst/ReagentKey Features
Friedel-Crafts AlkylationPhenol + Alkyl Halide (e.g., 2-chloro-2-butene)Lewis Acid (e.g., AlCl₃)Direct C-H activation; Risk of polyalkylation and rearrangement. msu.edu
Suzuki CouplingAryl Boronic Acid + Alkenyl HalidePalladium Catalyst (e.g., Pd(PPh₃)₄) + BaseHigh functional group tolerance; mild reaction conditions. reddit.com
Heck CouplingAryl Halide + AlkenePalladium Catalyst + BaseForms C-C bond at an sp² carbon of the alkene.
Grignard ReactionAryl Grignard Reagent + Ketone (e.g., 2-butanone)Followed by dehydrationCreates a tertiary alcohol intermediate.

Stereoselective Construction of the But-2-EN-2-YL Moiety

The but-2-en-2-yl group contains a tetrasubstituted double bond, where control over the geometric isomers (E/Z) is a significant synthetic challenge.

The synthesis of stereochemically pure tetrasubstituted alkenes requires careful selection of reaction methodology, as many standard olefination reactions provide poor selectivity for these systems.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions : While powerful for di- and tri-substituted alkenes, these reactions are often not ideal for tetrasubstituted alkenes due to steric hindrance, which can lead to low yields and poor E/Z selectivity.

Stepwise Construction : A common strategy involves creating a tertiary alcohol, followed by stereoselective dehydration. For example, the addition of an ethyl Grignard reagent to 4-acetylphenol would yield a tertiary alcohol, which could then be subjected to dehydration conditions (e.g., Martin sulfurane, Burgess reagent) that favor the formation of one geometric isomer over the other.

Olefin Metathesis : This powerful C-C double bond forming reaction, for which the 2005 Nobel Prize in Chemistry was awarded, can be used to construct complex alkenes. researchfeatures.com Although less common for tetrasubstituted alkenes, specific catalysts and reaction conditions are being developed to control the geometry of these products. researchfeatures.com

Photoisomerization : This technique can be used to convert a mixture of E/Z isomers into a single, desired isomer. qs-gen.com The process involves irradiating the alkene mixture with light, often in the presence of a photosensitizer, to promote isomerization to the thermodynamically more stable or a photostationary state enriched in one isomer. qs-gen.comresearchgate.net

Table 3: Synthetic Approaches for E/Z Isomer Control
MethodDescriptionSelectivity Control
Stepwise (Addition-Elimination)Formation of a tertiary alcohol followed by stereocontrolled elimination.Dependent on the choice of dehydrating agent and substrate conformation.
McMurry ReactionReductive coupling of two ketone molecules (e.g., acetone and 4-hydroxyacetophenone).Generally poor for unsymmetrical couplings, leading to mixtures.
Peterson OlefinationReaction of an α-silylcarbanion with a ketone. Elimination can be controlled (acid vs. base) to give either E or Z alkene.Good control is possible based on reaction workup conditions.
PhotoisomerizationUses light energy to interconvert E and Z isomers, often with a photosensitizer. qs-gen.comCan enrich one isomer, often the thermodynamically less stable one. researchgate.net

While 4-(But-2-en-2-yl)phenyl acetate is achiral, the synthesis of analogous butenylphenyl systems often requires the creation of new stereocenters. Asymmetric induction—the preferential formation of one enantiomer or diastereomer—is key to this process. wikipedia.orgyoutube.com This can be achieved through internal induction from a chiral substrate, relayed induction using a chiral auxiliary, or external induction via a chiral catalyst. wikipedia.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, if a chiral center were to be installed on the butenyl chain, one could start with a prochiral ketone attached to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide. nih.gov The auxiliary creates a sterically biased environment, forcing an incoming nucleophile (e.g., an organometallic reagent) to attack from a specific face, thus creating the new stereocenter with high diastereoselectivity. The auxiliary can then be cleaved and recovered. wikipedia.org

Catalytic asymmetric induction is an economically and environmentally attractive alternative where a small amount of a chiral catalyst generates a large amount of enantiomerically enriched product. wikipedia.org For example, the asymmetric addition of an organozinc or organoaluminum reagent to an aldehyde or ketone precursor can be catalyzed by chiral ligands such as BINOL or chiral amino alcohols. These catalysts create a chiral environment around the reactive center, leading to an enantioselective transformation. nih.gov

Table 4: Examples of Chiral Control Elements in Asymmetric Synthesis
TypeExampleTypical ApplicationMechanism of Induction
Chiral AuxiliaryEvans' Oxazolidinones wikipedia.orgAsymmetric Alkylation, Aldol ReactionsAuxiliary shields one face of the enolate, directing electrophilic attack.
Chiral AuxiliarySAMP/RAMP HydrazonesAsymmetric Alkylation of Ketones/AldehydesForms a chiral hydrazone, directs alkylation to one face.
Chiral CatalystBINOL-Titanium ComplexAsymmetric Carbonyl AdditionChiral ligand creates an asymmetric environment around the metal center.
Chiral CatalystProline-derived OrganocatalystAsymmetric Aldol and Mannich ReactionsForms a chiral enamine or iminium ion intermediate.

Exploration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing more sustainable and environmentally benign chemical syntheses. nih.govyoutube.com The synthesis of this compound can be significantly improved by incorporating these principles at various stages.

Prevention of Waste : Choosing reactions with high atom economy, such as catalytic cross-coupling reactions over stoichiometric methods like the Grignard reaction, minimizes the generation of inorganic waste. youtube.com

Atom Economy : Addition reactions and catalytic cycles are inherently more atom-economical than multi-step sequences that involve protection and deprotection steps.

Use of Catalysis : Employing catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. nih.gov Using palladium catalysts for C-C bond formation or enzymes for esterification dramatically reduces waste and often allows for milder reaction conditions. labmanager.comresearchgate.net

Safer Solvents and Auxiliaries : Whenever possible, hazardous organic solvents should be replaced with safer alternatives like water, ethanol, or supercritical CO₂. In some cases, solvent-free conditions can be employed. nih.gov

Design for Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy consumption. youtube.com Enzymatic reactions and some modern catalytic processes are well-suited for this.

Use of Renewable Feedstocks : If possible, starting materials should be derived from renewable sources. Phenolic compounds, for example, can often be sourced from biomass like lignin.

By applying these principles, the synthesis can be made more efficient, less hazardous, and more sustainable. For example, a "greener" route might involve an enzymatic esterification of a phenol precursor that was itself synthesized using a palladium-catalyzed, high-atom-economy cross-coupling reaction in a benign solvent.

Assessment of Atom Economy and Waste Minimization Strategies

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. instituteofsustainabilitystudies.com A high atom economy signifies a more sustainable process, as it implies the generation of fewer waste byproducts. rsc.org The ideal chemical process incorporates all reactant atoms into the final product, resulting in no wasted atoms.

Traditional multi-step syntheses, such as the historic "brown route" for ibuprofen, often exhibit low atom economy, generating substantial waste. The original six-step synthesis for ibuprofen had an atom economy of approximately 40%, meaning 60% of the reactant mass was converted into unwanted byproducts. monash.eduscheikundeinbedrijf.nl In contrast, modern, greener routes have streamlined the process to three steps, achieving a significantly higher atom economy of around 77%. monash.eduugal.ro This highlights the profound impact of synthetic route design on waste generation.

For the synthesis of phenyl acetates and analogous structures, addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. rsc.org For instance, the esterification of a phenol with an acid anhydride has a theoretical atom economy of less than 100% because it produces a carboxylic acid as a byproduct.

Illustrative Atom Economy for Phenyl Acetate Synthesis

ReactantFormulaMolecular Weight (g/mol)Atoms Incorporated into ProductWasted Atoms
PhenolC₆H₆O94.11C₆H₅OH
Acetic AnhydrideC₄H₆O₃102.09C₂H₃OC₂H₃O₂
Total Reactants 196.20
Product (Phenyl Acetate) C₈H₈O₂ 136.15 Percent Atom Economy: (136.15 / 196.20) * 100 = 69.4%
Byproduct (Acetic Acid) C₂H₄O₂ 60.05

Waste Minimization Strategies:

Effective waste minimization extends beyond optimizing atom economy and involves a holistic approach to the entire synthetic process. jchr.org Key strategies include:

Source Reduction: This involves upgrading process equipment to be more efficient and using higher quality raw materials to generate less scrap. triumvirate.com Evaluating waste streams through audits can identify key areas for reduction. triumvirate.com

Reduction of Auxiliary Substances: A significant portion of waste in pharmaceutical and fine chemical production comes from solvents. instituteofsustainabilitystudies.com Minimizing or eliminating solvents, or replacing them with greener alternatives, is a primary goal. nih.gov

Packaging Waste: Reducing packaging materials by working with suppliers for well-timed deliveries and using reusable packaging alternatives can significantly cut down on solid waste. triumvirate.com

Implementation of Sustainable Solvents and Auxiliary Substances

The choice of solvents is a critical factor in the environmental footprint of a chemical process, as they often constitute the largest mass component of a reaction. instituteofsustainabilitystudies.comresearchgate.net Traditional organic solvents are frequently volatile, toxic, and derived from non-renewable petrochemical sources. researchgate.net Green chemistry promotes the use of safer, more sustainable alternatives. instituteofsustainabilitystudies.comresearchgate.net

Sustainable Solvent Alternatives:

Water: As a solvent, water is non-toxic, non-flammable, and abundant, making it an ideal medium for many processes. researchgate.net The use of water as a solvent can improve reactivity and simplify workup procedures. researchgate.net It is particularly effective for biocatalytic processes and has been successfully used in palladium-catalyzed reactions like the Suzuki coupling. bohrium.comresearchgate.net

Bio-based Solvents: Derived from renewable biomass feedstocks, these solvents offer a sustainable alternative to their petroleum-based counterparts. researchgate.netbiobasedpress.eu Examples include ethanol, bio-acetone, and newer options like Cyrene™ (dihydrolevoglucosenone), which is derived from cellulose (B213188). researchgate.netbiobasedpress.eu Cyrene has proven to be a viable substitute for controversial polar aprotic solvents in applications like carbon cross-coupling reactions. biobasedpress.eu Other bio-based solvents like limonene and p-cymene are also gaining traction. researchgate.netwhiterose.ac.uk

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive alternative to organic solvents, possessing properties between a gas and a liquid. researchgate.net

Comparison of Conventional and Sustainable Solvents

SolventTypeSourceKey AdvantagesRelevant Applications
Dichloromethane (DCM)ConventionalPetroleumHigh solvencyGeneral Organic Synthesis
N,N-Dimethylformamide (DMF)ConventionalPetroleumHigh polarity, high boiling pointCoupling Reactions
WaterSustainableRenewableNon-toxic, non-flammable, abundantBiocatalysis, Suzuki Coupling bohrium.comresearchgate.net
EthanolSustainable (Bio-based)Biomass (Corn, Sugar)Biodegradable, low toxicityEsterification, Suzuki Coupling organic-chemistry.orgacs.org
2-Methyltetrahydrofuran (2-MeTHF)Sustainable (Bio-based)Biomass (Levulinic Acid)Higher boiling point than THF, forms azeotrope with waterGrignard Reactions, Coupling Reactions
Cyrene™Sustainable (Bio-based)Biomass (Cellulose)Biodegradable, high polarity, replaces DMF/NMPCross-Coupling Reactions biobasedpress.eu
N-Hydroxyethylpyrrolidone (HEP)Sustainable (Biogenic)BiomassHigh affinity for water, allows catalyst recyclingHeck-Cassar-Sonogashira Coupling digitellinc.comnih.gov

Auxiliary Substances:

Development of Catalytic Systems for Enhanced Environmental Sustainability

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, greater selectivity, and under milder conditions, all of which contribute to a more sustainable process. nano-ntp.commdpi.com Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can often be recycled. researchgate.net

Heterogeneous Catalysis:

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. mdpi.com This offers significant advantages over homogeneous systems, including simplified product separation (often by simple filtration), catalyst reusability, and reduced waste generation. mdpi.com For esterification reactions, solid acid catalysts such as sulfonic acid-functionalized resins (e.g., Amberlyst 15), zeolites, and silica-sulfuric acid have been effectively used to replace corrosive mineral acids like sulfuric acid. mdpi.commdpi.comresearchgate.net These solid catalysts are often more stable at higher temperatures and can be recycled multiple times. mdpi.comresearchgate.net

Advanced Catalytic Systems:

The synthesis of complex aryl esters often involves carbon-carbon bond formation, a domain where palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are pivotal. mdpi.cominovatus.es While highly effective, the cost and potential toxicity of palladium have driven research into more sustainable catalytic systems. chemistryforsustainability.org

Recyclable Palladium Catalysts: To mitigate the issues of cost and metal leaching, significant effort has been devoted to immobilizing palladium on solid supports. mdpi.com These include porous organic polymers, magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-Pd), and zeolites. bohrium.comorganic-chemistry.orgmdpi.commdpi.com Such systems allow for the easy recovery and reuse of the palladium catalyst for multiple reaction cycles, often without a significant loss of activity. bohrium.comresearchgate.netorganic-chemistry.orgmdpi.commdpi.com

Earth-Abundant Metal Catalysts: There is growing interest in replacing precious metals like palladium with more earth-abundant and less expensive alternatives such as nickel or iron. mdpi.comrsc.org Nickel catalysts have shown promise in Suzuki coupling reactions, offering a potentially more sustainable long-term solution. mdpi.com However, a holistic assessment is necessary, as a reaction using a minimal amount of a highly active palladium catalyst might be more sustainable than one requiring a large amount of a less active nickel catalyst with complex ligands. acs.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, often in aqueous media. mdpi.com Lipases, for example, are used in enzymatic esterification processes, providing a green alternative to chemical catalysts. mdpi.commdpi.com

Overview of Sustainable Catalytic Systems

Catalyst SystemCatalyst TypeApplicationSustainability Advantages
Sulfonic Acid Resins (e.g., Amberlyst 15)Heterogeneous AcidEsterificationReusable, reduces corrosive waste, simplified product separation. mdpi.com
Zeolites (e.g., H-ZSM-5)Heterogeneous AcidEsterificationHigh thermal stability, shape selectivity. mdpi.com
Palladium on Porous Polymers (Pd@AEPOP)Heterogeneous MetalSuzuki and Heck CouplingRecyclable (up to 9 times), reduces metal leaching into the product. mdpi.com
Palladium on Magnetic NanoparticlesHeterogeneous MetalSuzuki CouplingEasily recovered with a magnet, high reusability (up to 16 times). organic-chemistry.org
Nickel-based CatalystsHomogeneous/Heterogeneous MetalSuzuki CouplingUses earth-abundant, less costly metal as an alternative to palladium. mdpi.com
Immobilized Lipases (e.g., Novozym 435)BiocatalystEnzymatic EsterificationOperates under mild conditions, high selectivity, uses renewable resources. mdpi.com

Elucidation of Reaction Mechanisms Pertaining to 4 but 2 En 2 Yl Phenyl Acetate

Fundamental Principles of Physical Organic Chemistry Applied to Unsaturated Aryl Esters

The phenyl group can exhibit both an electron-donating mesomeric effect (+M) and an electron-withdrawing inductive effect (-I). quora.com In the case of phenyl acetate (B1210297), the acetyl group is electron-withdrawing, which can decrease the electron density of the aromatic ring compared to phenol (B47542). chegg.com This modulation of electron density is a key factor in electrophilic aromatic substitution reactions.

The reactivity of α,β-unsaturated esters is characterized by the conjugated π-system and the electron-withdrawing nature of the carbonyl group. fiveable.me This conjugation makes the β-carbon susceptible to both electrophilic and nucleophilic attack. fiveable.me

FeatureDescriptionReference
Electronic Effects The phenyl group shows both +M and -I effects. The acetyl group is electron-withdrawing, and the butenyl group is weakly electron-donating. quora.comchegg.com
Stereochemistry The butenyl group can exist as cis and trans isomers (diastereomers). tru.ca
Reactivity of α,β-Unsaturated Esters The conjugated system makes the β-carbon susceptible to attack. fiveable.me

Mechanistic Pathways of Ester Functional Group Transformations

The ester functional group is a central feature of 4-(but-2-en-2-yl)phenyl acetate and can undergo several important transformations.

Rearrangement Reactions (e.g., Fries-type Rearrangements) of the Phenyl Acetate Moiety

The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.comchemistrylearner.comtestbook.com This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically at the ortho and para positions. wikipedia.orgbyjus.comchemistrylearner.com

The widely accepted mechanism for the Fries rearrangement proceeds through the formation of a carbocation intermediate. wikipedia.orgchemistrylearner.com The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acyl group. wikipedia.orgbyjus.com This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the generation of a free acylium carbocation. wikipedia.orgbyjus.com This carbocation then acts as an electrophile in a classic electrophilic aromatic substitution reaction with the phenyl ring. wikipedia.org

The regioselectivity of the Fries rearrangement is dependent on reaction conditions such as temperature and solvent. wikipedia.orgbyjus.com Lower reaction temperatures generally favor the formation of the para-substituted product, while higher temperatures favor the ortho-substituted product. wikipedia.orgbyjus.com This can be explained by kinetic versus thermodynamic control; the ortho product can form a more stable bidentate complex with the aluminum catalyst. wikipedia.org The use of non-polar solvents also tends to favor the ortho product, whereas more polar solvents increase the proportion of the para product. wikipedia.orgbyjus.com

ConditionFavored ProductRationaleReference
Low Temperature Para-substitutedKinetic control wikipedia.orgbyjus.com
High Temperature Ortho-substitutedThermodynamic control (stable complex) wikipedia.org
Non-polar Solvent Ortho-substitutedFavors intramolecular reaction wikipedia.org
Polar Solvent Para-substitutedFavors intermolecular reaction byjus.com

Cleavage and Formation Mechanisms of the Ester Linkage

The ester linkage in this compound can be cleaved through hydrolysis or formed through esterification.

Ester Hydrolysis: Ester hydrolysis is the cleavage of an ester to form a carboxylic acid and an alcohol. wikipedia.org This reaction can be catalyzed by either acid or base. wikipedia.org

Acid-Catalyzed Hydrolysis: The mechanism of acid-catalyzed ester hydrolysis is the reverse of Fischer esterification. wikipedia.orgucalgary.ca The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. ucalgary.cayoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. ucalgary.cayoutube.com Subsequent proton transfers and elimination of the alcohol yield the carboxylic acid. youtube.comwikipedia.org This process is reversible, and an excess of water is used to drive the equilibrium towards the products. wikipedia.orgchemistrysteps.com

Base-Promoted Hydrolysis (Saponification): In base-promoted hydrolysis, a hydroxide (B78521) ion acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate. ucalgary.cayoutube.com This intermediate then collapses, expelling the alkoxide leaving group to form a carboxylic acid. ucalgary.ca In the presence of a strong base, the carboxylic acid is deprotonated to form a carboxylate salt, making the reaction essentially irreversible. youtube.comchemistrysteps.com

Ester Formation (Esterification): Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. wikipedia.orglibretexts.orgchemistrytalk.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the alcohol. libretexts.orgchemistrytalk.org After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the ester. wikipedia.orglibretexts.org To drive the reaction towards the formation of the ester, either the alcohol is used in excess or the water produced is removed from the reaction mixture. libretexts.orgorganic-chemistry.org

Investigation of the Reactivity and Mechanistic Intermediates of the But-2-EN-2-YL Group

The but-2-en-2-yl group, with its carbon-carbon double bond, is a key site of reactivity in this compound.

Electrophilic Addition Reactions to the Alkene

The electron-rich nature of the carbon-carbon double bond in the butenyl group makes it susceptible to electrophilic addition reactions. lumenlearning.comlibretexts.orgsavemyexams.com In these reactions, an electrophile adds across the double bond, breaking the pi bond and forming two new sigma bonds.

A common example is the addition of hydrogen halides (H-X). lumenlearning.com The electrophilic hydrogen atom of the H-X molecule is attracted to the electron-rich double bond. lumenlearning.com The reaction proceeds through a carbocation intermediate, which is then attacked by the halide ion to form the final product. lumenlearning.com The regioselectivity of this addition often follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. lumenlearning.comutdallas.edu

Cyclization Processes Involving the Butenyl-Phenyl Framework

The butenyl-phenyl framework in this compound has the potential to undergo intramolecular cyclization reactions, leading to the formation of new ring systems. These reactions can be initiated by various means, including electrophilic attack or radical pathways.

For instance, electrophile-induced cyclization can occur where an electrophile attacks the double bond of the butenyl group, generating a carbocation. mit.edu This carbocation can then be attacked by the electron-rich phenyl ring in an intramolecular Friedel-Crafts-type reaction to form a new ring. The regioselectivity of this cyclization would be influenced by the directing effects of the substituents on the phenyl ring.

In a different context, the cyclization of o-(3-butenyl)phenyl systems has been studied under both radical and anionic conditions, revealing different reaction pathways and stereochemical outcomes. researchgate.net Radical cyclization often proceeds via a 1,5-cyclization to form a five-membered ring. researchgate.net Anionic conditions, on the other hand, can lead to isomerization of the double bond. researchgate.net

Furthermore, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides has been shown to be an effective method for preparing indanones. acs.org This type of reaction involves the insertion of carbon monoxide and subsequent intramolecular cyclization.

The synthesis of naphthalenes can also be achieved through the electrophilic cyclization of arene-containing alkynes, demonstrating the utility of intramolecular cyclization for constructing fused aromatic systems. nih.gov

Reaction TypeInitiator/CatalystPotential ProductReference
Electrophilic Cyclization Electrophile (e.g., H⁺)Fused ring system mit.edu
Radical Cyclization Radical initiatorFive-membered ring researchgate.net
Anionic Cyclization Strong base (e.g., t-BuLi)Isomerized products researchgate.net
Carbonylative Cyclization Palladium catalyst, COIndanone derivatives acs.org
Alkyne Cyclization Electrophile (e.g., I₂)Naphthalene derivatives nih.gov

Radical and Anionic Reaction Pathways within the Unsaturated System

The butenyl group in this compound is the primary site for radical and anionic reactions due to the reactivity of its carbon-carbon double bond. The phenyl ring influences the reactivity of this double bond through resonance and inductive effects.

Radical Reaction Pathways

Radical additions to the butenyl side chain can be initiated by various radical species. A common example is the addition of a thiyl radical (RS•), which can be generated from a thiol (RSH) by photolysis, thermolysis, or the use of a radical initiator like azobisisobutyronitrile (AIBN). youtube.comresearchgate.net The reaction proceeds via a chain mechanism.

The initial step is the addition of the radical to one of the sp2-hybridized carbons of the double bond. For this compound, the addition will preferentially form the more stable radical intermediate. Addition to the terminal carbon of the butenyl group would generate a tertiary radical stabilized by the adjacent phenyl ring. This benzylic-type radical is significantly more stable than the secondary radical that would be formed by addition to the internal carbon. This regioselectivity is a key feature of radical additions to styrene-like systems. nih.gov

The propagation of the chain reaction then involves the abstraction of a hydrogen atom from another thiol molecule by the carbon-centered radical, which forms the final product and regenerates the thiyl radical to continue the chain. youtube.com Another potential pathway, especially in the absence of a good hydrogen donor, is for the intermediate radical to be trapped by another radical species. acs.org

Anionic Reaction Pathways

Anionic reactions at the butenyl side chain are typically initiated by strong nucleophiles, such as organolithium reagents like n-butyllithium (n-BuLi). youtube.comwikipedia.org The addition of the nucleophile to the double bond generates a carbanionic intermediate. Similar to radical additions, the regioselectivity is governed by the stability of the resulting anion. The addition of the nucleophile to the terminal carbon of the butenyl group will generate a benzylic-type carbanion, which is stabilized by delocalization of the negative charge into the phenyl ring.

This carbanionic intermediate can then be quenched by an electrophile, such as water or carbon dioxide, to yield the final product. youtube.com In the absence of a suitable electrophile, and in the presence of excess monomer, anionic polymerization can occur, where the carbanion acts as an initiator for the polymerization of further molecules of this compound. youtube.com The kinetics and mechanism of such polymerizations are highly dependent on the solvent and the counter-ion. wikipedia.org

Advanced Experimental Techniques for Mechanistic Studies

To experimentally probe and confirm the proposed radical and anionic reaction mechanisms, a suite of advanced techniques is employed. These methods allow for the determination of reaction kinetics, the observation of transient intermediates, and the definitive mapping of reaction pathways.

Kinetic studies are crucial for understanding the rate-determining step of a reaction and for constructing a detailed energy profile. The determination of the reaction order with respect to each reactant provides insight into the molecularity of the rate-determining step. For instance, in a radical addition, a first-order dependence on the alkene and a half-order dependence on the initiator are often observed. lupinepublishers.com

Activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined by studying the effect of temperature on the reaction rate. These parameters provide information about the energy barrier of the reaction and the nature of the transition state. For example, radical additions to alkenes often have low activation energies, indicative of a highly reactive radical species. researchgate.net

The kinetic isotope effect (KIE) is a powerful tool for probing bond-breaking and bond-forming steps in a reaction mechanism. wikipedia.orgyoutube.com By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A primary KIE (kH/kD > 1) is observed when a bond to the isotope is broken in the rate-determining step. wikipedia.org For example, in an E2 elimination reaction involving a C-H bond cleavage in the rate-limiting step, a significant primary KIE is expected. researchgate.net Secondary KIEs can provide information about changes in hybridization at the isotopic center.

ParameterDescriptionTypical Value/Observation for Styrene Analogs
Reaction Order The power to which the concentration of a reactant is raised in the rate law.Radical polymerization: First order in monomer, 0.5 order in initiator. researchgate.net
Activation Energy (Ea) The minimum energy required for a reaction to occur.Radical addition of OH to alkenes can have negative activation energies. researchgate.net
Kinetic Isotope Effect (kH/kD) The ratio of the rate constant of a reaction with hydrogen to that with deuterium (B1214612).E2 elimination: kH/kD can be around 7. researchgate.net

The direct observation of reactants, products, and, crucially, transient intermediates is a primary goal of mechanistic studies. In situ spectroscopic techniques allow for the continuous monitoring of a reaction mixture as it evolves over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose. By acquiring NMR spectra at regular intervals during a reaction, the concentrations of various species can be quantified, providing detailed kinetic data. researchgate.net Furthermore, specialized NMR techniques can be used to detect and characterize short-lived intermediates. For reactions conducted under photochemical conditions, photo-NMR setups allow for the simultaneous irradiation and spectroscopic monitoring of the sample. nih.gov

Raman Spectroscopy is another valuable in situ technique, particularly for monitoring changes in specific functional groups. For example, the disappearance of the C=C stretching band can be used to follow the consumption of the alkene starting material. nih.gov

TechniqueInformation GainedApplication to this compound
In Situ NMR Real-time concentration profiles of reactants, products, and intermediates. researchgate.netMonitoring the disappearance of alkene signals and the appearance of product signals.
In Situ Raman Monitoring of specific vibrational modes. nih.govTracking the C=C double bond stretching frequency to determine conversion.
EPR Spectroscopy Detection and characterization of radical species. acs.orgDirect observation of the benzylic radical intermediate in radical reactions.

To unambiguously determine the connectivity of atoms in the products and to trace the movement of atoms throughout a reaction, isotopic labeling is an indispensable tool. By strategically placing a heavy isotope, such as deuterium (²H or D) or carbon-13 (¹³C), in the starting material, its final position in the product can be determined by mass spectrometry or NMR spectroscopy. nih.govnih.gov This can, for example, distinguish between different possible rearrangement pathways.

Trapping experiments are designed to capture and identify highly reactive, short-lived intermediates. In radical reactions, radical traps such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) are often used. acs.orgacs.org These molecules react rapidly with radical intermediates to form stable adducts that can be isolated and characterized, providing direct evidence for the existence of the trapped radical. For instance, the benzylic radical intermediate in a reaction of this compound could be trapped with TEMPO, and the resulting adduct identified by mass spectrometry. acs.org

ExperimentPurposeExpected Outcome for this compound
Deuterium Labeling To trace the path of specific hydrogen atoms. nih.govLabeling the butenyl chain would reveal the regioselectivity of addition.
¹³C Labeling To trace the carbon skeleton.Labeling the phenyl ring could confirm the absence of rearrangements involving the aromatic system.
Radical Trapping To detect and identify radical intermediates. acs.orgacs.orgTrapping with TEMPO would yield a stable adduct of the benzylic radical.

Advanced Spectroscopic and Spectrometric Characterization of 4 but 2 En 2 Yl Phenyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(but-2-en-2-yl)phenyl acetate (B1210297). Both ¹H and ¹³C NMR would provide crucial information about the chemical environment of each proton and carbon atom, respectively.

Predicted ¹H NMR Spectral Data:

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring, the vinyl proton of the butenyl group, and the methyl protons of both the butenyl and acetate moieties.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons (ortho to acetate)~7.1d~8.0
Aromatic Protons (ortho to butenyl)~7.3d~8.0
Vinyl Proton~5.5-6.0q~1.5
Acetate Methyl Protons~2.3s-
Butenyl Methyl Protons (C1')~1.8d~7.0
Butenyl Methyl Protons (C4')~1.9s-

Predicted ¹³C NMR Spectral Data:

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)~169
Aromatic C (quaternary, attached to O)~150
Aromatic C (quaternary, attached to butenyl)~140
Aromatic C-H~120-130
Vinyl C (quaternary)~135
Vinyl C-H~125
Acetate Methyl Carbon~21
Butenyl Methyl Carbons~15-25

To confirm the structural assignment and elucidate through-bond and through-space correlations, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the vinyl proton and the protons of the adjacent methyl group in the butenyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the correlation from the acetate methyl protons to the carbonyl carbon and the aromatic carbon attached to the oxygen, as well as correlations from the butenyl methyl protons to the vinyl carbons and the attached aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For 4-(but-2-en-2-yl)phenyl acetate, NOESY could help determine the stereochemistry of the double bond in the butenyl group by observing through-space interactions between the vinyl proton and the methyl groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which allows for the calculation of the elemental composition. For this compound (C₁₂H₁₄O₂), the expected exact mass would be approximately 190.0994 g/mol . jcsp.org.pk

Fragmentation Analysis:

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. While specific data for the target molecule is unavailable, fragmentation of a related compound, phenyl acetate, often involves the loss of the acetyl group. researchgate.net For this compound, expected fragmentation pathways could include:

Loss of the acetyl group (CH₃CO) to form a fragment ion corresponding to the 4-(but-2-en-2-yl)phenol cation.

Cleavage of the butenyl group.

Rearrangement reactions followed by fragmentation.

Predicted HRMS Data Table:

Ion Formula Calculated m/z
[M]⁺C₁₂H₁₄O₂190.0994
[M - CH₂CO]⁺C₁₀H₁₂O148.0888
[M - C₄H₇]⁺C₈H₇O₂135.0446

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Expected Infrared (IR) Absorption Bands:

Based on data for phenyl acetate and other esters, the IR spectrum of this compound is expected to show characteristic absorption bands. chemicalbook.com

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (ester)~1760Strong
C-O (ester)~1200-1100Strong
C=C (aromatic)~1600, 1500Medium-Strong
C=C (alkenyl)~1650Medium
C-H (aromatic)~3100-3000Medium
C-H (alkenyl)~3050-3000Medium
C-H (aliphatic)~2980-2850Medium

Expected Raman Scattering Bands:

Raman spectroscopy would be particularly useful for identifying the non-polar bonds, such as the C=C bonds of the aromatic ring and the butenyl group.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=C (aromatic ring breathing)~1600Strong
C=C (alkenyl)~1650Strong
C-H (aromatic)~3060Strong
C-H (aliphatic)~2900Medium

Chromatographic Methods for Purity Assessment and Isolation of Isomers

Chromatographic techniques are essential for assessing the purity of this compound and for the potential isolation of its isomers.

High-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18) would be a suitable method for purity determination. sielc.com A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water. Gas chromatography (GC) could also be employed, particularly for assessing the presence of volatile impurities. sigmaaldrich.com

The this compound molecule contains a stereocenter at the C2 position of the butenyl group, meaning it can exist as a pair of enantiomers. Furthermore, the double bond can exist as E/Z isomers, leading to the possibility of diastereomers. Chiral chromatography would be the method of choice to separate these stereoisomers.

While no specific chiral separation method has been reported for this compound, chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are often effective for separating enantiomers of a wide range of compounds. The separation would allow for the determination of the enantiomeric excess (ee) and diastereomeric ratio (dr) of a given sample.

Diffraction Techniques for Crystalline State Structural Analysis (If applicable)

If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. This technique would confirm the connectivity of the atoms, and precisely determine bond lengths, bond angles, and the stereochemistry at the chiral center and the double bond.

To date, no crystal structure for this compound has been reported in the crystallographic databases. The ability to form suitable crystals would depend on the compound's physical properties and the crystallization conditions employed.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Following a comprehensive search of scientific literature and chemical databases, no experimental data from single-crystal X-ray diffraction studies for this compound could be located. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the definitive determination of its absolute configuration through this method is not available in the public domain.

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. purechemistry.org This method is considered the gold standard for establishing the absolute configuration of chiral molecules, which are compounds that exist as non-superimposable mirror images (enantiomers). purechemistry.orgnih.gov The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, allowing for the elucidation of the molecular structure, including the spatial orientation of all atoms. purechemistry.org

For chiral compounds, the determination of the absolute configuration is crucial as different enantiomers can exhibit distinct biological and pharmacological properties. nih.gov While other techniques such as chiroptical spectroscopy can provide insights into the absolute configuration, X-ray crystallography offers an unambiguous assignment. nih.gov

Although crystallographic data for the specific compound this compound is not available, studies on related phenyl acetate derivatives have been conducted. For example, the crystal structure of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate has been determined, revealing details about its molecular conformation and intermolecular interactions. nih.govnih.gov Similarly, crystallographic data exists for other substituted phenyl acetates, which aids in understanding the structural properties of this class of compounds. researchgate.net

Without experimental data for this compound, a detailed analysis of its crystallographic parameters and absolute configuration cannot be provided at this time. Future research involving the synthesis and crystallization of this compound would be necessary to perform single-crystal X-ray diffraction analysis and fully characterize its solid-state structure.

Computational Chemistry and Theoretical Studies on 4 but 2 En 2 Yl Phenyl Acetate

Quantum Mechanical Calculations for Geometric Optimization and Electronic Properties

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the molecular structure and electronic nature of organic compounds. For a molecule like 4-(but-2-en-2-yl)phenyl acetate (B1210297), these calculations would be used to determine its most stable three-dimensional geometry by finding the minimum energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be precisely calculated.

Furthermore, these calculations would provide insights into the electronic properties of the molecule. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is an indicator of chemical reactivity and stability. rdd.edu.iqmdpi.com Theoretical studies on related substituted phenyl derivatives have shown how different functional groups influence these electronic properties. rdd.edu.iqdocumentsdelivered.com For instance, the introduction of an alkenyl substituent on the phenyl ring would be expected to modulate the electronic structure compared to unsubstituted phenyl acetate. scielo.br

Table 1: Hypothetical Data from Geometric Optimization of 4-(But-2-en-2-yl)phenyl acetate

ParameterHypothetical Value
C=O Bond Length (Å)1.21
C-O (ester) Bond Length (Å)1.36
C=C (alkenyl) Bond Length (Å)1.34
Dihedral Angle (Phenyl-Ester)45°
HOMO Energy (eV)-6.5
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)5.3
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be employed. nih.gov These simulations model the movement of atoms over time, providing a detailed picture of the molecule's conformational flexibility. mdpi.comnih.gov For this compound, MD simulations would reveal the rotational freedom around single bonds, such as the bond connecting the phenyl ring to the ester group and the butenyl substituent.

MD simulations are also invaluable for studying intermolecular interactions in condensed phases (liquid or solid). By simulating a system containing many molecules of this compound, one could analyze how they pack together and the nature of the non-covalent forces (e.g., van der Waals, dipole-dipole) that govern these interactions. nih.gov Such studies have been performed on various aromatic esters to understand their bulk properties. nih.gov

Theoretical Prediction of Spectroscopic Data and Correlation with Experimental Observations

Computational methods can predict various types of spectra, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, time-dependent DFT (TD-DFT) could be used to calculate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax). semanticscholar.org

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. semanticscholar.org These calculated frequencies would correspond to specific molecular motions, such as the stretching of the C=O bond in the ester group or C=C bonds in the aromatic ring and alkenyl chain. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated and are crucial for structural elucidation. chemicalbook.comnih.gov For related phenyl acetate compounds, good agreement between computed and experimental spectroscopic data has been reported. documentsdelivered.com

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Peak/ShiftAssignment
¹³C NMR (ppm)~169Ester Carbonyl (C=O)
¹³C NMR (ppm)~149Aromatic C-O
¹³C NMR (ppm)~120-140Aromatic & Alkenyl Cs
¹H NMR (ppm)~7.0-7.4Aromatic Protons
¹H NMR (ppm)~5.5-6.0Alkenyl Protons
IR (cm⁻¹)~1760C=O Stretch
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational modeling could be used to study the reaction pathway, for example, in an esterification reaction. By calculating the energies of reactants, products, and potential intermediates, a detailed energy profile of the reaction can be constructed.

A key aspect of this modeling is the location and characterization of transition state structures. researchgate.net The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Such studies have been performed for the aminolysis and pyrolysis of phenyl acetate, providing deep mechanistic insights. researchgate.netresearchgate.net Similar approaches could predict the most favorable conditions for the synthesis of this compound.

Application of Machine Learning and Artificial Intelligence for Synthetic Route Design and Reaction Optimization

Furthermore, ML models can be used to optimize reaction conditions. By learning from experimental data, these models can predict how factors like catalyst, solvent, and temperature will affect the yield and selectivity of a reaction. nih.govmdpi.com This can significantly accelerate the process of developing an efficient synthesis for a new compound, including functionalized aromatic molecules. nih.govchemrxiv.org

Strategic Research Applications of 4 but 2 En 2 Yl Phenyl Acetate in Contemporary Chemical Science

Role as a Key Intermediate in the Synthesis of More Complex Molecules

There is no available information detailing the use of 4-(but-2-en-2-yl)phenyl acetate (B1210297) as a key intermediate in the synthesis of more complex molecules. General synthetic routes for substituted phenyl acetates and molecules containing a butenyl group exist, but a specific pathway involving this compound is not documented.

Contributions to the Development of Novel Organic Reactions and Methodologies

No studies have been found that describe the use of 4-(but-2-en-2-yl)phenyl acetate in the development of new organic reactions or methodologies. The reactivity of the ester and the butenyl group could theoretically be exploited in various transformations, but specific examples are not present in the scientific literature.

Exploration as a Scaffold for Advanced Functional Materials

There is no evidence of this compound being investigated as a scaffold for the development of advanced functional materials such as polymers or liquid crystals.

Future Perspectives and Emerging Research Avenues for 4 but 2 En 2 Yl Phenyl Acetate Research

Integration of Automated Synthesis and High-Throughput Experimentation.

The advancement of automated synthesis and high-throughput experimentation (HTE) presents a significant opportunity to accelerate the exploration and optimization of synthetic routes to 4-(but-2-en-2-yl)phenyl acetate (B1210297) and its analogs. Automated platforms can systematically vary reaction parameters such as catalyst, solvent, temperature, and stoichiometry, enabling the rapid identification of optimal conditions for its formation. chemrxiv.org This is particularly relevant for complex multi-step syntheses or for the fine-tuning of catalytic processes.

For instance, the development of a rapid automated iterative cross-coupling platform, which has demonstrated a significant reduction in cycle time compared to previous systems, could be adapted for the synthesis of various aryl esters. chemrxiv.org Such platforms, often utilizing stable building blocks and enabling automated purification, offer the potential for high-yield and high-purity production of target molecules. chemrxiv.org Furthermore, the integration of HTE with automated synthesis allows for the rapid screening of a large number of reaction conditions, which is invaluable for discovering novel catalysts and reaction pathways.

The application of these technologies is not limited to synthesis. HTE can also be employed to screen the properties and potential applications of 4-(but-2-en-2-yl)phenyl acetate and its derivatives. This automated approach can significantly expedite the discovery of new functional materials or biologically active compounds. The ability to rapidly generate and test a library of related compounds opens up new avenues for structure-activity relationship studies.

Advancements in Sustainable and Catalytic Chemical Transformations.

Recent progress in sustainable and catalytic chemical transformations offers greener and more efficient pathways for the synthesis of unsaturated aryl esters like this compound. A key focus is the development of methods that minimize waste, utilize renewable resources, and employ catalysts that are abundant and non-toxic.

One promising area is the use of photocatalysis. Visible-light-induced energy transfer strategies have been successfully employed for intramolecular [2+2] cycloadditions, demonstrating the potential for creating complex molecular architectures under mild conditions. acs.orgacs.org This approach, which often exhibits high chemo-, regio-, and stereoselectivity, could be explored for novel transformations involving unsaturated aryl esters. acs.orgacs.org The use of light as a reagent is inherently sustainable and can lead to unique reactivity not accessible through traditional thermal methods.

Another significant trend is the development of chemo-enzymatic approaches. Combining the selectivity of enzymes with the versatility of chemical reactions can lead to highly efficient and environmentally friendly synthetic routes. For example, a chemo-enzymatic chain elongation approach combining enzymatic carboxylic acid reduction with a Wittig reaction has been reported for the synthesis of α,β-unsaturated esters. researchgate.net This strategy leverages the ability of enzymes to perform specific transformations under mild conditions, reducing the need for harsh reagents and protecting groups. researchgate.net

Furthermore, research into novel catalytic systems, such as those based on earth-abundant metals, is gaining traction. For instance, manganese has been shown to catalyze the direct α-alkenylation of aryl amides with primary alcohols to produce α,β-unsaturated amides, with water and dihydrogen as the only byproducts. organic-chemistry.org Exploring similar manganese-catalyzed or other transition-metal-free radical dehydrogenations could lead to more sustainable methods for synthesizing unsaturated esters. organic-chemistry.org

Interdisciplinary Collaborations and Synergies with Related Scientific Disciplines.

The study of this compound and related unsaturated aryl esters can be significantly enriched through collaborations with various scientific disciplines. The complex nature of these molecules and their potential applications necessitate a multi-faceted approach, drawing expertise from fields such as materials science, computational chemistry, and biology.

For example, collaborations with computational chemists can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these compounds. Theoretical calculations can help elucidate reaction mechanisms, predict the outcomes of reactions, and guide the design of new catalysts and synthetic strategies. Understanding the interplay of electronic and steric factors is crucial for controlling the regioselectivity and stereoselectivity of reactions involving unsaturated aryl esters. acs.org

Synergies with materials science are also crucial for exploring the potential applications of these compounds. The unique structural features of unsaturated aryl esters may impart interesting optical, electronic, or mechanical properties. Collaborations with materials scientists can facilitate the incorporation of these molecules into polymers, liquid crystals, or other functional materials, and enable the characterization of their performance.

Furthermore, interdisciplinary research involving biologists and pharmacologists is essential for evaluating the biological activity of this compound and its derivatives. The structural motifs present in these compounds may interact with biological targets, leading to potential therapeutic applications. For instance, the development of late-stage saturation strategies to increase the sp3 character of aromatic molecules has been shown to improve their properties in biological evaluations. acs.org

Addressing Challenges in the Synthesis and Mechanistic Understanding of Unsaturated Aryl Esters.

Despite significant progress, several challenges remain in the synthesis and mechanistic understanding of unsaturated aryl esters. Overcoming these hurdles is crucial for unlocking the full potential of this class of compounds.

One of the primary challenges is achieving high selectivity in various transformations. For example, in cross-metathesis reactions to form (Z)-α,β-unsaturated esters, controlling the stereoselectivity can be difficult. nih.gov While the use of specific catalysts and additives like acetonitrile (B52724) has shown promise in improving Z-selectivity, further research is needed to develop more general and robust methods. nih.gov Similarly, controlling the site-selectivity (e.g., α- versus γ-arylation) in palladium-catalyzed reactions of α,β-unsaturated ketones remains an active area of research. researchgate.net

Another challenge lies in the synthesis of sterically hindered or electronically deactivated unsaturated aryl esters. The reactivity of the starting materials can be significantly influenced by their steric and electronic properties, often requiring tailored reaction conditions or more active catalysts. For instance, the addition of less reactive, stabilized carbon nucleophiles like malonates to α,β-unsaturated aryl esters is a persistent challenge due to the low electrophilicity of the ester group. acs.org

A deeper mechanistic understanding of the reactions involved in the synthesis of unsaturated aryl esters is also needed. While plausible mechanisms have been proposed for many transformations, detailed kinetic and spectroscopic studies are often lacking. For example, further investigation into the role of radical intermediates in photochemical reactions or the precise nature of the active catalytic species in metal-catalyzed processes is required. beilstein-journals.org A thorough understanding of the reaction mechanism is essential for the rational design of more efficient and selective synthetic methods.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.